

chemical structure and stereochemistry of 2-Bromo-4-chloro-1-iodobenzene

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Compound of Interest

Compound Name: 2-Bromo-4-chloro-1-iodobenzene

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An In-depth Technical Guide to 2-Bromo-4-chloro-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of **2-Bromo-4-chloro-1-iodobenzene**. It includes detailed experimental protocols for its synthesis and characterization, alongside relevant data presented in a clear and accessible format.

Chemical Structure and Stereochemistry

2-Bromo-4-chloro-1-iodobenzene is a polysubstituted aromatic compound with the chemical formula C_6H_3BrClI . The structure consists of a benzene ring substituted with one bromine, one chlorine, and one iodine atom.

IUPAC Name: **2-Bromo-4-chloro-1-iodobenzene**.^{[1][2]}

CAS Number: 31928-44-6.^{[1][2]}

Stereochemistry: The molecule is achiral and does not have any stereocenters. Therefore, it does not exhibit stereoisomerism.

A Note on IUPAC Nomenclature: According to the lowest locant rule for polysubstituted benzenes, where the locant set is {1, 2, 4}, priority is typically given to the substituent that appears first alphabetically ("Bromo"). This would suggest a name such as "1-Bromo-2-chloro-4-iodobenzene". However, the compound with CAS number 31928-44-6 is consistently referred to as "**2-Bromo-4-chloro-1-iodobenzene**" in chemical supplier databases. This guide will adhere to the commonly used name associated with the specified CAS number.

Chemical Structure Diagram

Caption: Chemical structure of **2-Bromo-4-chloro-1-iodobenzene**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromo-4-chloro-1-iodobenzene** is presented in the table below. Data has been compiled from various chemical suppliers.

| Property | Value | Source(s) |
|---------------------|---|-----------|
| Molecular Formula | C ₆ H ₃ BrClI | [1][2] |
| Molecular Weight | 317.35 g/mol | [2] |
| Appearance | White to yellow or brown powder/crystalline solid | [3] |
| Melting Point | 39-44 °C | [3] |
| Boiling Point | 286.9 °C (predicted) | |
| Purity | >96.0% (GC) to 98% | |
| Storage Temperature | Room Temperature or 2-8 °C | [4] |

Experimental Protocols

Synthesis of 2-Bromo-4-chloro-1-iodobenzene

A common method for the synthesis of **2-Bromo-4-chloro-1-iodobenzene** involves a Sandmeyer-type reaction starting from 2-bromo-4-chloroaniline.

Materials:

- 2-Bromo-4-chloroaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Potassium Iodide (KI)
- Dichloromethane (CH_2Cl_2)
- Sodium Bisulfite (NaHSO_3)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Silica Gel
- Hexane

Procedure:

- Diazotization:
 - Suspend 2-bromo-4-chloroaniline in a mixture of concentrated HCl and water.
 - Cool the suspension to $-15\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
 - Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below $0\text{ }^\circ\text{C}$.
 - Stir the mixture for 30 minutes to form the diazonium salt solution.
- Iodination:
 - In a separate flask, prepare a solution of potassium iodide in water.
 - Slowly add the cold diazonium salt solution to the potassium iodide solution at room temperature.
 - Stir the reaction mixture for several hours to overnight.

- Work-up and Purification:
 - Extract the reaction mixture with dichloromethane.
 - Wash the organic layer with a sodium bisulfite solution to remove excess iodine, followed by a brine wash.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure **2-Bromo-4-chloro-1-iodobenzene**.

Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Bromo-4-chloro-1-iodobenzene**.

Characterization Protocols

3.2.1. Infrared (IR) Spectroscopy

- Objective: To identify the functional groups and confirm the aromatic structure. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available on SpectraBase.[5]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the sample on the crystal and apply pressure to ensure good contact.
 - Record the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- Expected Absorptions:
 - C-H stretching (aromatic): $\sim 3100\text{-}3000\text{ cm}^{-1}$
 - C=C stretching (aromatic): $\sim 1600\text{-}1450\text{ cm}^{-1}$
 - C-H in-plane and out-of-plane bending (aromatic): Below 1300 cm^{-1}
 - C-I, C-Br, C-Cl stretching: In the fingerprint region, typically below 1000 cm^{-1}

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

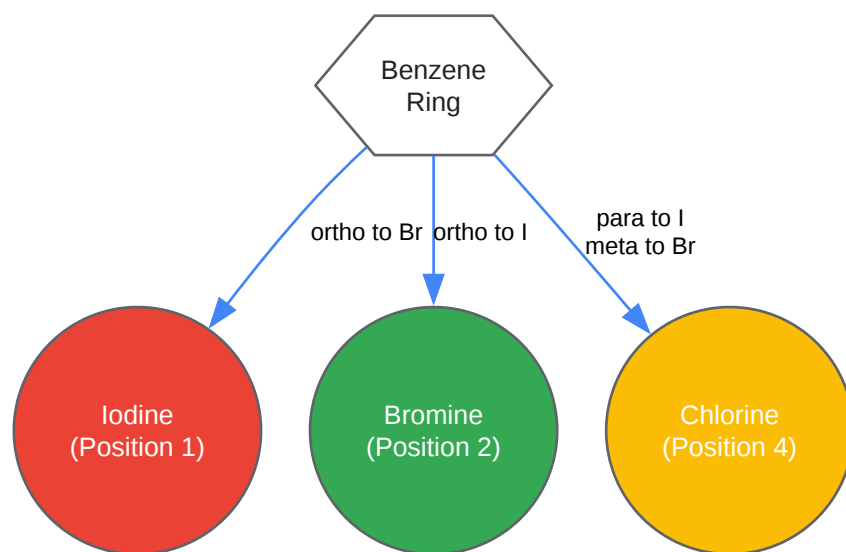
- Objective: To determine the precise arrangement of hydrogen and carbon atoms in the molecule.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition:
 - Acquire a proton NMR spectrum.
 - The three protons on the benzene ring are expected to appear as distinct signals in the aromatic region (typically 7.0-8.0 ppm), with splitting patterns determined by their coupling to each other.
- ^{13}C NMR Acquisition:

- Acquire a proton-decoupled carbon NMR spectrum.
- Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached halogen substituents.

3.2.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, for example, with an Electron Ionization (EI) source.
- Sample Preparation: Introduce a small amount of the sample into the ion source, either directly via a solids probe or after separation by Gas Chromatography (GC).
- Data Acquisition:
 - Acquire the mass spectrum.
 - The molecular ion peak (M^+) should be observed at m/z corresponding to the molecular weight of the compound (317.35 g/mol).
 - The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine, one chlorine, and one iodine atom.
 - Fragment ions corresponding to the loss of halogen atoms or other parts of the molecule may also be observed.

Logical Relationship of Substituents



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Caption: Positional relationship of substituents on the benzene ring.

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References

- 1. CAS 31928-44-6: 2-Bromo-4-chloro-1-iodobenzene [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromo-1-chloro-4-iodobenzene, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Bromo-1-chloro-4-iodobenzene | 31928-46-8 [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
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